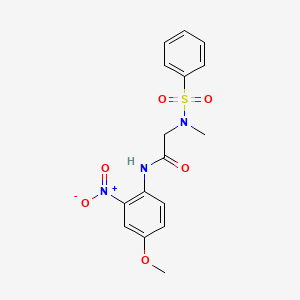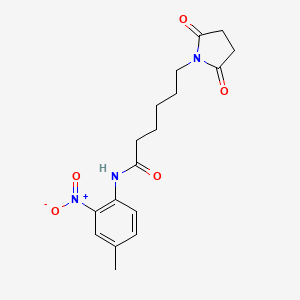
6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide
Descripción general
Descripción
“6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidinyl group, a nitrophenyl group, and a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide” typically involves the following steps:
Formation of the Pyrrolidinyl Group: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a suitable aromatic compound, followed by coupling with the pyrrolidinyl intermediate.
Formation of the Hexanamide Chain: This can be accomplished through the reaction of the intermediate with a hexanoyl chloride or hexanoic acid derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and nitrophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), and sulfonating agents (SO₃/H₂SO₄) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield amines, and substitution may introduce halogens, nitro groups, or sulfonic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, “this compound” may be explored as a potential drug candidate. Its structural features suggest that it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)hexanamide: Similar structure but lacks the nitro group.
6-(2,5-dioxo-1-pyrrolidinyl)-N-(4-nitrophenyl)hexanamide: Similar structure but lacks the methyl group.
6-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methyl-2-nitrophenyl)pentanamide: Similar structure but has a shorter alkyl chain.
Uniqueness
“6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide” is unique due to the presence of both the nitro and methyl groups on the aromatic ring, as well as the hexanamide chain. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-2-nitrophenyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-12-6-7-13(14(11-12)20(24)25)18-15(21)5-3-2-4-10-19-16(22)8-9-17(19)23/h6-7,11H,2-5,8-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVLZGEKWZPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCCN2C(=O)CCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


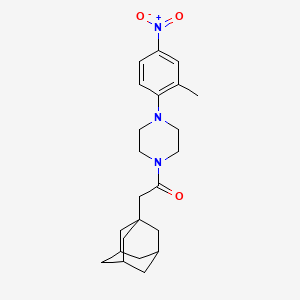
![2-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4158354.png)
![4-methyl-2-{2-nitro-5-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B4158362.png)
![7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B4158363.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4158366.png)
![1-(4-methoxyphenyl)-4-oxo-4-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-butanone](/img/structure/B4158373.png)
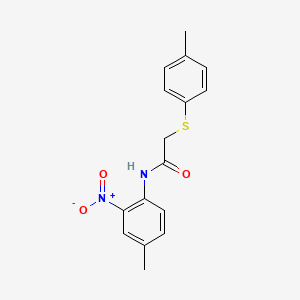


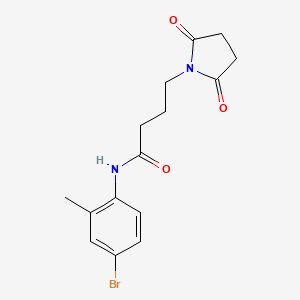
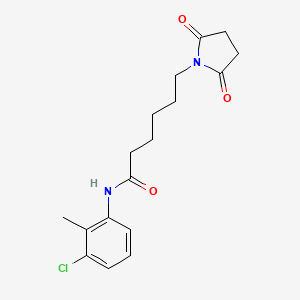

![methyl 2-{[6-(2,5-dioxo-1-pyrrolidinyl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4158428.png)
